molecular formula C19H18ClFN4O2S B4589187 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea

Cat. No.: B4589187
M. Wt: 420.9 g/mol
InChI Key: NMWQNTIDXCLQFS-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C19H18ClFN4O2S and its molecular weight is 420.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.0823029 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Novel Fluoro Substituted Benzo[b]pyran Derivatives : A study explored the anticancer activity of fluoro substituted benzo[b]pyran derivatives, indicating the potential of such compounds, including those related to N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea, against lung cancer at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Chemical Structure and Properties

  • Crystal Structure of Thiourea Derivatives : The crystal structure of related thiourea compounds has been analyzed, providing insights into their molecular configuration and potential interactions. This knowledge is crucial for understanding the behavior and reactivity of this compound in various applications (Saeed & Parvez, 2005).

Antidiabetic and Antioxidant Potential

  • Fluoropyrazolesulfonylurea and Thiourea Derivatives : Research on fluorinated pyrazoles and thiourea derivatives highlighted their hypoglycemic effects, suggesting these compounds' potential as antidiabetic agents. Such findings indicate the broader therapeutic applications of this compound and similar molecules (Faidallah et al., 2016).

Molecular Docking Studies

  • Cu(I) Thiourea Derivatives : A study on Cu(I) thiourea derivatives, including those similar to this compound, demonstrated their potential in interacting with DNA and exhibiting antioxidant activity. Molecular docking studies further validated the strong interaction of these compounds with target proteins, suggesting their utility in developing therapeutic agents (Hussain et al., 2020).

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O2S/c1-26-17-7-6-12(8-18(17)27-2)23-19(28)24-13-9-22-25(10-13)11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWQNTIDXCLQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 3
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 4
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea

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